BHBM

Antifungal pharmacology Time-kill kinetics Cryptococcus neoformans

BHBM is a selective inhibitor of fungal glucosylceramide synthesis, a novel mechanism distinct from azoles. It demonstrates potent in vitro activity against Cryptococcus neoformans, including fluconazole-resistant strains, with an MIC₈₀ of 1 μg/mL. Its well-characterized in vivo efficacy in a murine cryptococcosis model and defined hERG liability profile (IC₅₀ 11.5 μM) make it an ideal chemical probe for antifungal research and lead optimization.

Molecular Formula C15H13BrN2O2
Molecular Weight 333.18 g/mol
Cat. No. B2397910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBHBM
Molecular FormulaC15H13BrN2O2
Molecular Weight333.18 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NN=CC2=C(C=CC(=C2)Br)O
InChIInChI=1S/C15H13BrN2O2/c1-10-4-2-3-5-13(10)15(20)18-17-9-11-8-12(16)6-7-14(11)19/h2-9,19H,1H3,(H,18,20)/b17-9+
InChIKeyZREZUYGIIHJUAR-RQZCQDPDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

BHBM Procurement Guide: An Acylhydrazone Antifungal Targeting Fungal Glucosylceramide Synthesis


BHBM (N′-(3-bromo-4-hydroxybenzylidene)-2-methylbenzohydrazide; CAS 302807-84-7) is an aromatic acylhydrazone antifungal agent that selectively targets the synthesis of fungal glucosylceramide (GlcCer), a sphingolipid critical for fungal virulence and cell division [1]. It demonstrates potent in vitro activity against Cryptococcus neoformans (MIC₈₀ = 1 μg/mL) and maintains efficacy against fluconazole-resistant strains [2]. Unlike conventional azole or polyene antifungals, BHBM operates via a novel mechanism involving disruption of vesicular transport and cell cycle progression, offering a differentiated profile for researchers investigating next-generation antifungal strategies [1].

Why BHBM Cannot Be Substituted with Other Acylhydrazone Analogs: Key Pharmacological and Safety Differentiators


Acylhydrazones represent a broad and structurally diverse class with widely variable antifungal potency, pharmacokinetic properties, and safety profiles. Even closely related BHBM derivatives such as D0 and D13 exhibit distinct fungicidal kinetics, hERG channel liability, and in vivo survival outcomes [1]. For instance, D0 demonstrates time-dependent killing whereas BHBM shows concentration-dependent killing, impacting potential dosing strategies [2]. More critically, D13 exhibits a markedly lower hERG affinity (IC₅₀ > 30 μM) compared to BHBM (IC₅₀ = 11.5 μM), representing a quantifiable difference in cardiac safety potential [3]. Substituting one acylhydrazone for another without accounting for these empirically established differences risks experimental irreproducibility and flawed translational interpretation.

BHBM Quantitative Differentiation Guide: Head-to-Head Evidence Versus Closest Analogs


BHBM Exhibits Concentration-Dependent Fungicidal Kinetics, Differentiating from Time-Dependent D0

In a direct head-to-head in vitro killing assay against C. neoformans, BHBM and D0 displayed distinct fungicidal kinetic profiles. BHBM demonstrated concentration-dependent killing, whereas D0 exhibited time-dependent killing, achieving 100% dead cells within 24 hours [1]. This kinetic divergence suggests BHBM's antifungal effect scales with dose intensity, while D0's effect is primarily exposure-time driven, which has direct implications for in vivo dosing regimen design.

Antifungal pharmacology Time-kill kinetics Cryptococcus neoformans

BHBM Displays Higher hERG Affinity than D13: A Quantitative Cardiac Safety Liability Marker

In a direct comparative patch-clamp assay evaluating hERG potassium channel inhibition, BHBM exhibited an IC₅₀ of 11.5 μM, whereas derivative D13 showed significantly lower affinity with an IC₅₀ > 30 μM [1]. This quantifies a nearly 3-fold difference in hERG liability, with D13 demonstrating a more favorable cardiac safety margin. Both compounds were concluded not to be cardiotoxic, but the numerical difference remains a key differentiator for researchers prioritizing minimal off-target ion channel activity.

hERG channel Cardiac safety Patch-clamp electrophysiology

BHBM Achieves 90% Survival in Murine Cryptococcosis Model Versus 70% for D0 and 100% Mortality in Untreated Controls

In a head-to-head murine survival study following intranasal infection with 5 × 10⁵ C. neoformans cells, BHBM treatment (1.2 mg/kg/day, intraperitoneal) resulted in 90% survival at 60 days, compared to 70% survival for D0-treated mice under identical dosing [1]. Untreated control mice reached 100% mortality by day 33 (P < 0.001 for both BHBM and D0 versus untreated). The 20-percentage-point survival advantage for BHBM over D0 (90% vs. 70%) represents a quantifiable in vivo efficacy differentiation.

In vivo efficacy Cryptococcosis Survival study

BHBM Selectively Inhibits Fungal GlcCer Synthesis Without Affecting Mammalian Macrophage GlcCer

BHBM at concentrations of 0.25, 1, and 4 μg/mL selectively inhibited glucosylceramide (GlcCer) synthesis in C. neoformans without inhibiting GlcCer synthesis in J774 murine macrophages [1]. This fungal-versus-mammalian selectivity is a class-level property shared with D0 but stands in contrast to broad-spectrum antifungal agents such as amphotericin B, which exhibits dose-limiting mammalian cytotoxicity due to non-selective membrane interactions [2].

Glucosylceramide Fungal selectivity J774 macrophages

BHBM Demonstrates Additive to Synergistic Interactions with Existing Antifungal Classes, Including Azoles and Polyenes

BHBM and D0 were reported to be highly synergistic or additive to current antifungals including fluconazole and amphotericin B [1]. While specific FIC indices are not quantified for BHBM in the primary literature, the study notes that this property may enable combination strategies to reduce required doses of toxic agents such as amphotericin B. Derivative D13 demonstrated a strongly synergistic FIC < 0.5 when combined with itraconazole against C. albicans and re-sensitized fluconazole-resistant C. krusei [2], establishing that the acylhydrazone scaffold confers combinability with standard-of-care antifungals.

Antifungal synergy Combination therapy Fractional inhibitory concentration

BHBM Maintains Potency Against Fluconazole-Resistant C. neoformans (MIC ≤ 2 μg/mL vs. Fluconazole MIC > 64 μg/mL)

BHBM demonstrated potent in vitro activity against a fluconazole-resistant C. neoformans strain (fluconazole MIC > 64 μg/mL), with BHBM MIC values ranging from 1 to 2 μg/mL [1]. Additionally, BHBM was active against multiple virulent Cryptococcus gattii strains with MICs of 0.5 to 2 μg/mL. This cross-resistance independence is a direct consequence of BHBM's novel GlcCer synthesis inhibition mechanism, distinct from the ergosterol biosynthesis pathway targeted by azoles.

Antifungal resistance Fluconazole Cryptococcus neoformans

BHBM: Validated Research and Preclinical Application Scenarios for Scientific Procurement


Investigating Fungal Sphingolipid Metabolism and GlcCer-Dependent Virulence Pathways

BHBM serves as a validated chemical probe for dissecting the role of glucosylceramide (GlcCer) in fungal pathogenesis. Its demonstrated ability to inhibit GlcCer synthesis in C. neoformans at 0.25–4 μg/mL without affecting mammalian J774 macrophage GlcCer [1] makes it suitable for pathway-specific mechanistic studies. Researchers investigating APL5, COS111, MKK1, and STE2—genes identified via deep-sequencing of BHBM-resistant mutants as being involved in vesicular transport and cell cycle progression—can use BHBM to interrogate these targets [1].

Preclinical In Vivo Efficacy Studies in Murine Cryptococcosis Models

BHBM is validated for in vivo survival studies at 1.2 mg/kg/day (i.p.) in a murine model of cryptococcosis, where it achieved 90% survival at 60 days versus 0% survival in untreated controls (P < 0.001) [2]. This survival benefit was quantified in direct comparison to the analog D0 (70% survival), providing a benchmark for researchers evaluating next-generation GlcCer synthesis inhibitors. The compound has also been tested in CNS cryptococcosis models with survival extension comparable to fluconazole [2].

Combination Therapy Studies with Azole or Polyene Antifungals

BHBM is reported to be additive to synergistic with current antifungals including fluconazole and amphotericin B [2], enabling its use in checkerboard and time-kill combination studies aimed at reducing effective doses of more toxic agents. Its derivative D13 demonstrated an FIC of 0.37 with itraconazole against C. albicans and resensitized fluconazole-resistant C. krusei [3], supporting the broader utility of the acylhydrazone scaffold in combination antifungal research. BHBM provides a foundational tool compound for such investigations.

Cardiac Safety Profiling and hERG Liability Benchmarking

BHBM's hERG IC₅₀ of 11.5 μM (measured via patch-clamp assay) [3] provides a quantifiable benchmark for assessing the cardiac safety liability of acylhydrazone antifungal candidates. Researchers can use BHBM as a reference compound to evaluate whether structural modifications improve the hERG safety margin—as demonstrated by D13's IC₅₀ > 30 μM—while maintaining antifungal potency. This application is particularly relevant in early-stage antifungal drug discovery and lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for BHBM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.